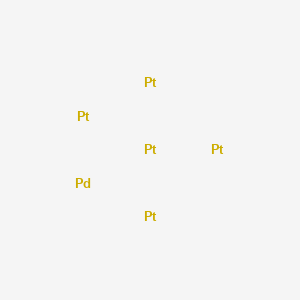
Palladium--platinum (1/5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium–platinum (1/5) is a compound consisting of one part palladium and five parts platinum. Both palladium and platinum belong to the platinum group metals, known for their exceptional catalytic properties and resistance to corrosion. This compound is particularly valued for its unique combination of properties derived from both metals, making it highly useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of palladium–platinum (1/5) typically involves the co-reduction of palladium and platinum salts. One common method is the simultaneous reduction of palladium chloride and platinum chloride in the presence of a reducing agent such as hydrogen gas. The reaction is carried out under controlled conditions, often in an aqueous solution, to ensure the formation of a homogeneous alloy.
Industrial Production Methods: In industrial settings, the production of palladium–platinum (1/5) may involve more sophisticated techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the alloy, ensuring high purity and uniformity.
Análisis De Reacciones Químicas
Types of Reactions: Palladium–platinum (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the catalytic properties of both palladium and platinum.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide under mild conditions.
Reduction: Reduction reactions often involve hydrogen gas or hydrazine as reducing agents.
Substitution: Substitution reactions typically occur in the presence of ligands such as phosphines or amines, which can replace existing ligands on the metal centers.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of palladium and platinum, while reduction can produce the metallic form of the alloy.
Aplicaciones Científicas De Investigación
Palladium–platinum (1/5) has a wide range of applications in scientific research due to its unique properties:
Biology: The compound is explored for its potential in biological applications, including as a catalyst in biochemical reactions and as a component in biosensors.
Mecanismo De Acción
The mechanism by which palladium–platinum (1/5) exerts its effects is primarily through its catalytic activity. The compound facilitates various chemical reactions by providing a surface for reactants to adsorb and react. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the compound adsorbs hydrogen molecules, which then react with unsaturated organic compounds to form saturated products .
Comparación Con Compuestos Similares
Platinum: Known for its excellent catalytic properties and resistance to corrosion, platinum is widely used in similar applications as palladium–platinum (1/5).
Palladium: Palladium is also a highly effective catalyst, particularly in hydrogenation and carbon-carbon coupling reactions.
Uniqueness: Palladium–platinum (1/5) is unique due to the synergistic effects of combining palladium and platinum. This combination enhances the catalytic activity and stability of the compound, making it more effective in certain applications compared to using either metal alone .
Propiedades
Número CAS |
65758-77-2 |
|---|---|
Fórmula molecular |
PdPt5 |
Peso molecular |
1081.8 g/mol |
Nombre IUPAC |
palladium;platinum |
InChI |
InChI=1S/Pd.5Pt |
Clave InChI |
UJWYQOOKXLWDNN-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


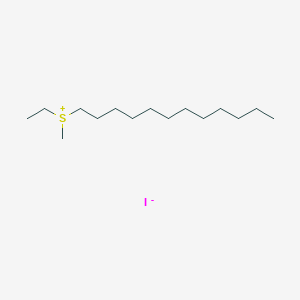
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
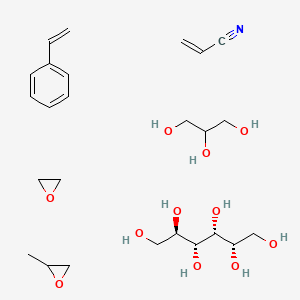

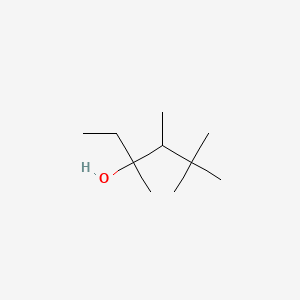
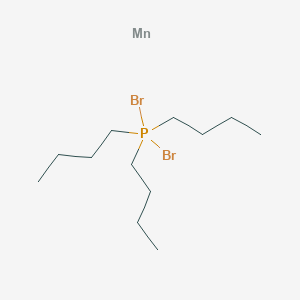
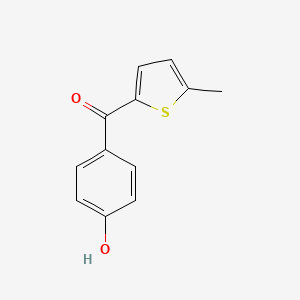
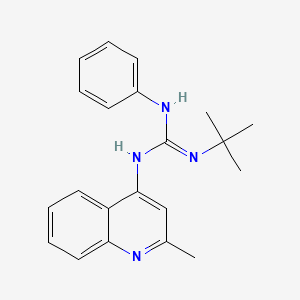
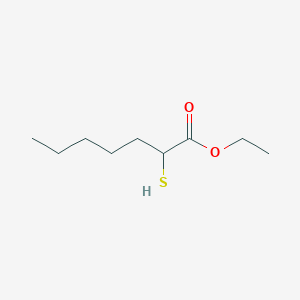
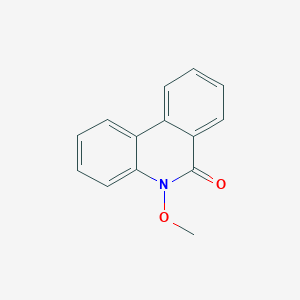
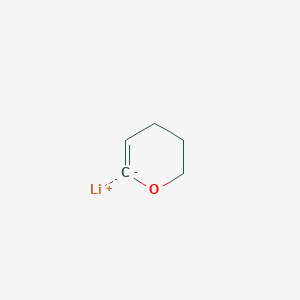
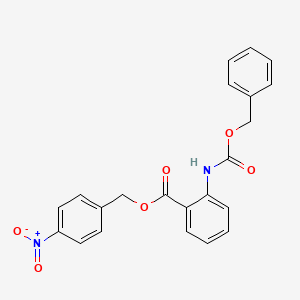
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
